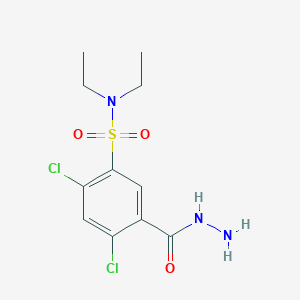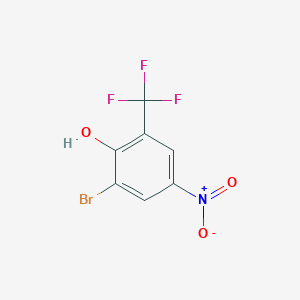
4-Fluorohexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorohexan-3-one is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, which means it contains a fluorine atom attached to a carbonyl group within a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluorohexan-3-one can be synthesized through several methods. One common approach involves the fluorination of 3-hexanone. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 3-hexanone using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorohexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 4-fluorohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorohexanoic acid.
Reduction: Formation of 4-fluorohexanol.
Substitution: Formation of various substituted hexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorohexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluorohexan-3-one involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can affect enzyme activity, protein interactions, and cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanone: The non-fluorinated analog of 4-Fluorohexan-3-one.
4-Chlorohexan-3-one: A similar compound with a chlorine atom instead of fluorine.
4-Bromohexan-3-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or halogenated analogs .
Propiedades
Número CAS |
105961-54-4 |
|---|---|
Fórmula molecular |
C6H11FO |
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
4-fluorohexan-3-one |
InChI |
InChI=1S/C6H11FO/c1-3-5(7)6(8)4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
UASTXEKUUGGFEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


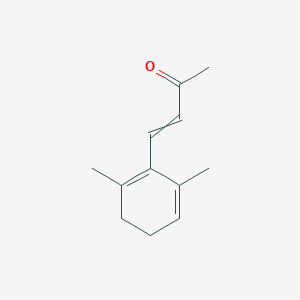
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
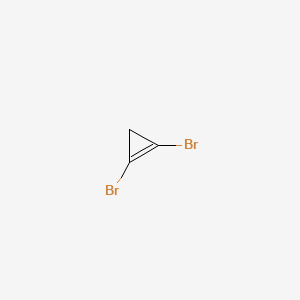
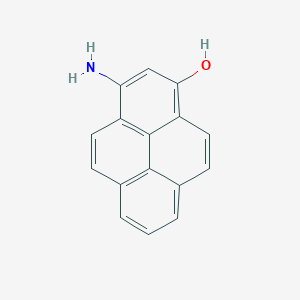
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
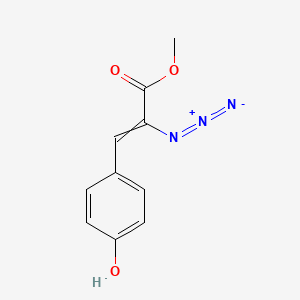

![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
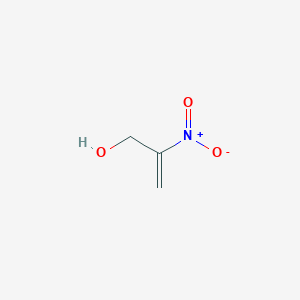
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
